

OSI-930: Application Note for Angiogenesis Research

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Osi-930

CAS No.: 728033-96-3

Cat. No.: S548158

[Get Quote](#)

Mechanism of Action and Rationale for Use **OSI-930** is a potent, orally active small-molecule inhibitor that primarily targets key receptor tyrosine kinases involved in oncogenesis and angiogenesis, notably **c-Kit** and the **vascular endothelial growth factor receptor-2 (VEGFR-2, also known as KDR)** [1] [2]. By inhibiting VEGFR-2, **OSI-930** disrupts a critical signaling pathway for the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. Simultaneously, its inhibition of c-Kit targets cancer cell proliferation directly [1]. This dual mechanism makes it a valuable tool for studying angiogenesis in ex vivo models like the rat aortic ring assay.

The rat aortic ring assay is a robust ex vivo model that recapitulates the key stages of angiogenesis—including endothelial cell migration, proliferation, and the formation of tubular structures—without the need for prior cell dissociation [3]. Using **OSI-930** in this assay allows researchers to quantitatively assess its anti-angiogenic effects in a physiologically relevant, three-dimensional context [1] [2].

Biochemical Profile of OSI-930

The table below summarizes the primary kinase targets of **OSI-930** and their respective half-maximal inhibitory concentration (IC50) values, which measure the compound's potency.

Target	Alternative Name(s)	Reported IC50 (nM)	Primary Role
KDR [1] [2]	VEGFR-2	9	Angiogenesis
FLT1 [2]	VEGFR-1	8	Angiogenesis
c-Kit [1] [2]		80	Cell Proliferation
CSF-1R [1] [2]	c-Fms	15	Macrophage function
c-Raf [1] [2]	Raf-1	41	MAPK/ERK Pathway
Lck [1] [2]		22	T-cell Signaling

The high potency of **OSI-930** against VEGFR-2 (KDR) and VEGFR-1 (FLT1) provides a strong biochemical basis for its observed anti-angiogenic effects.

Proposed Experimental Protocol

This protocol adapts standard rat aortic ring assay methods for use with **OSI-930**, based on established procedures [4].

A. Aortic Ring Preparation

- **Sacrifice & Dissection:** Sacrifice an 8-10 week old male rat (e.g., LEW/Ss NHsd) humanely in accordance with institutional guidelines. Excise the thoracic aorta carefully to avoid stretching or damage.
- **Tissue Cleaning:** Under a sterile dissecting microscope, place the aorta in a cold, serum-free medium (e.g., EBM-2). Meticulously remove any periaortic fibroadipose tissue and collateral vessel stumps using fine microdissection forceps and spring scissors [4].
- **Sectioning:** Cross-section the cleaned aorta into rings approximately 1-2 mm in length using a razor blade. Rinse the rings thoroughly in cold serum-free medium to remove blood clots [4].

B. Embedding and OSI-930 Treatment

- **Collagen Matrix:** Embed each aortic ring in a two-layer collagen gel in a 48-well plate.
 - Spread a pre-chilled bottom layer of collagen solution (200 μ L) and allow it to polymerize in a CO2 incubator at 37°C for 30 minutes.

- Place a single, dried aortic ring on the polymerized layer.
- Carefully cover the ring with a second, top layer of collagen solution (200 μ L) and allow it to polymerize [4].
- **Drug Application:** After polymerization, add 500 μ L of serum-free medium to each well. For treatment groups, supplement the medium with **OSI-930** at the desired concentrations. A **DMSO control** (vehicle-only) is essential. The medium and compounds should be refreshed every 2-3 days.

C. Quantification of Angiogenesis

- **Incubation and Imaging:** Incubate the plates for 7-9 days. Monitor microvessel outgrowth using an inverted light microscope.
- **Quantitative Analysis:** After 7-8 days, capture images at 2.5x magnification. Quantification can be performed manually by:
 - Counting the total number of microvessel sprouts per ring.
 - Counting the number of branch points in the microvessel network [4].

Anticipated Results and Analysis

In the vehicle (DMSO) control group, you can expect to see a well-developed network of microvessel sprouts emerging from the aortic ring after 7 days of culture. Treatment with **OSI-930** should result in a **concentration-dependent inhibition** of this sprouting, evident as a reduction in both the number and length of microvessels, as well as a decrease in branching complexity.

Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be performed to compare the sprout counts and branch points between the treatment groups and the control. Data is typically presented as the mean \pm standard deviation (SD) or standard error of the mean (SEM).

Key Considerations for Researchers

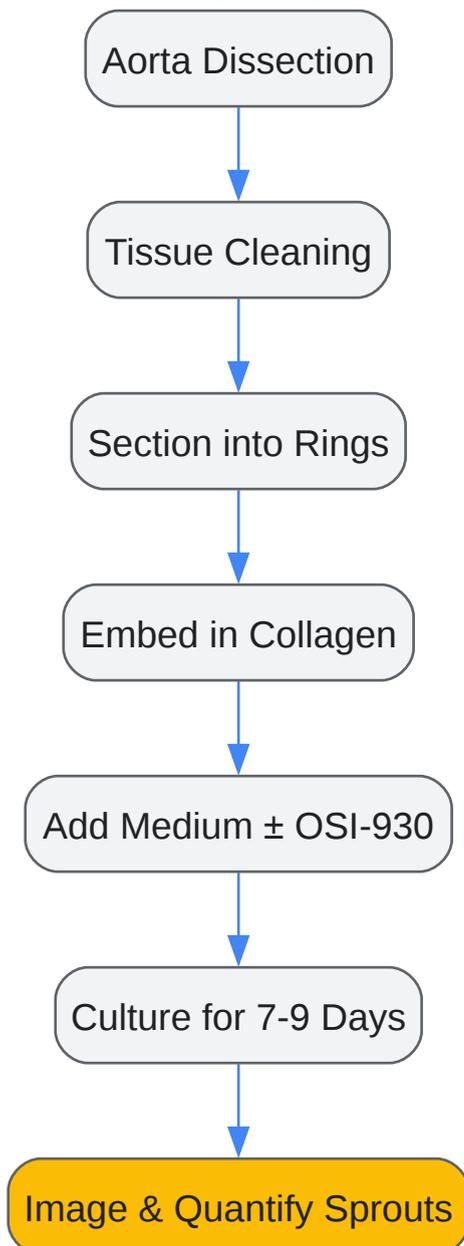
- **Solubility and Storage:** **OSI-930** is soluble in DMSO (e.g., 89 mg/mL). Prepare a stock solution and store it as recommended, then dilute it in serum-free medium for the assay. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid cytotoxicity [2].
- **Experimental Controls:** Always include a vehicle control (DMSO at the same concentration as in treatment groups) and a positive control for angiogenesis inhibition (if available) to validate your assay system.
- **Model Relevance:** The aortic ring assay models multiple key steps of angiogenesis [3]. The anti-angiogenic effect of **OSI-930** in this assay aligns with its documented activity in inhibiting endothelial

sprout outgrowth [1] and its clinical proof-of-mechanism, where it reduced plasma soluble VEGFR2 levels in patients [5].

Visualizing the Workflow and Mechanism

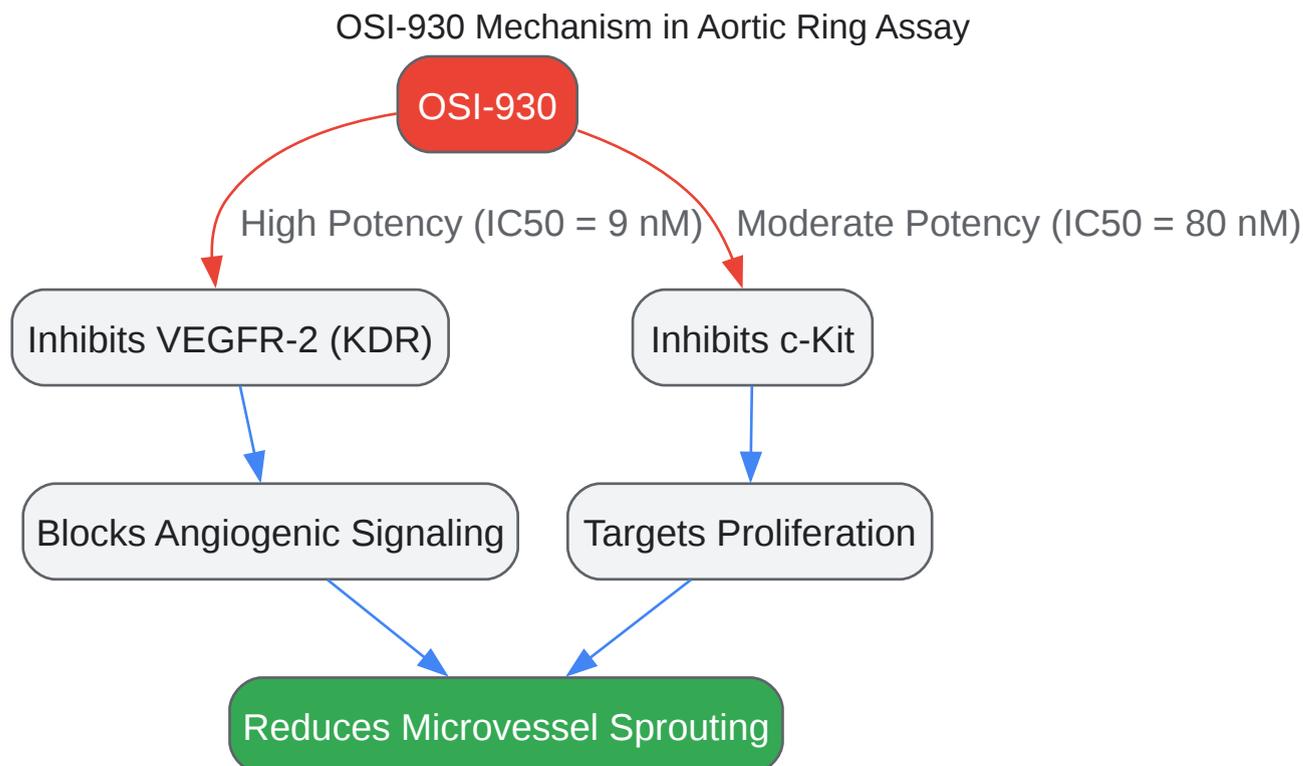
The following diagram illustrates the key experimental steps of the rat aortic ring assay protocol:

Rat Aortic Ring Assay Workflow



[Click to download full resolution via product page](#)

The diagram below summarizes the primary molecular mechanism of **OSI-930** and its functional outcome in the aortic ring model:



[Click to download full resolution via product page](#)

Frequently Asked Questions

What is the typical working concentration range for OSI-930 in cell-based assays? While the optimal concentration must be determined empirically, in vitro cell proliferation assays (e.g., in HMC-1 cells) have used **OSI-930** in a range of **0 to 1 μ M** [2]. It is advisable to perform a dose-response curve in the aortic ring assay, testing concentrations around and below these values.

Has OSI-930 been tested in humans? Yes, **OSI-930** has undergone a **first-in-human Phase I clinical trial** for advanced solid tumors. The study established a maximum tolerated dose of 500 mg administered twice daily and provided proof-of-mechanism by showing a reduction in plasma soluble VEGFR2 levels [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. - OSI | c-Kit | c-Fms | Raf | VEGFR | Src | CSF-1R | FLT | TargetMol 930 [[targetmol.com](https://www.targetmol.com)]
2. OSI-930 | c-Kit inhibitor | Mechanism | Concentration [[selleckchem.com](https://www.selleckchem.com)]
3. Use of the mouse aortic ring assay to study angiogenesis [pubmed.ncbi.nlm.nih.gov]
4. Model to Rat ex vivo Aortic Ring Assay Angiogenesis [[bio-protocol.org](https://www.bio-protocol.org)]
5. First-in-human phase I trial of two schedules of OSI-930, a ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [OSI-930: Application Note for Angiogenesis Research]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548158#osi-930-rat-aortic-ring-angiogenesis-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com